

interpreting unexpected results in Apatinib dose-response curves

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Compound of Interest

Compound Name: Apatinib

Cat. No.: B000926

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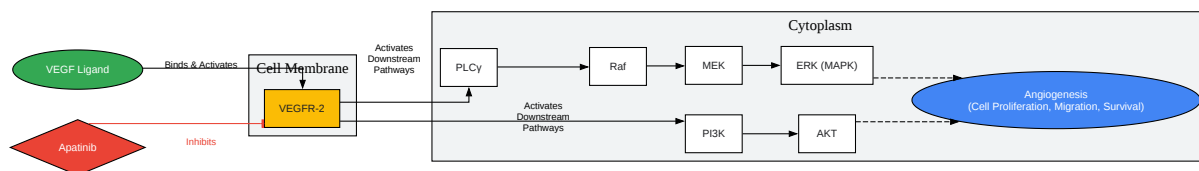
Technical Support Center: Apatinib

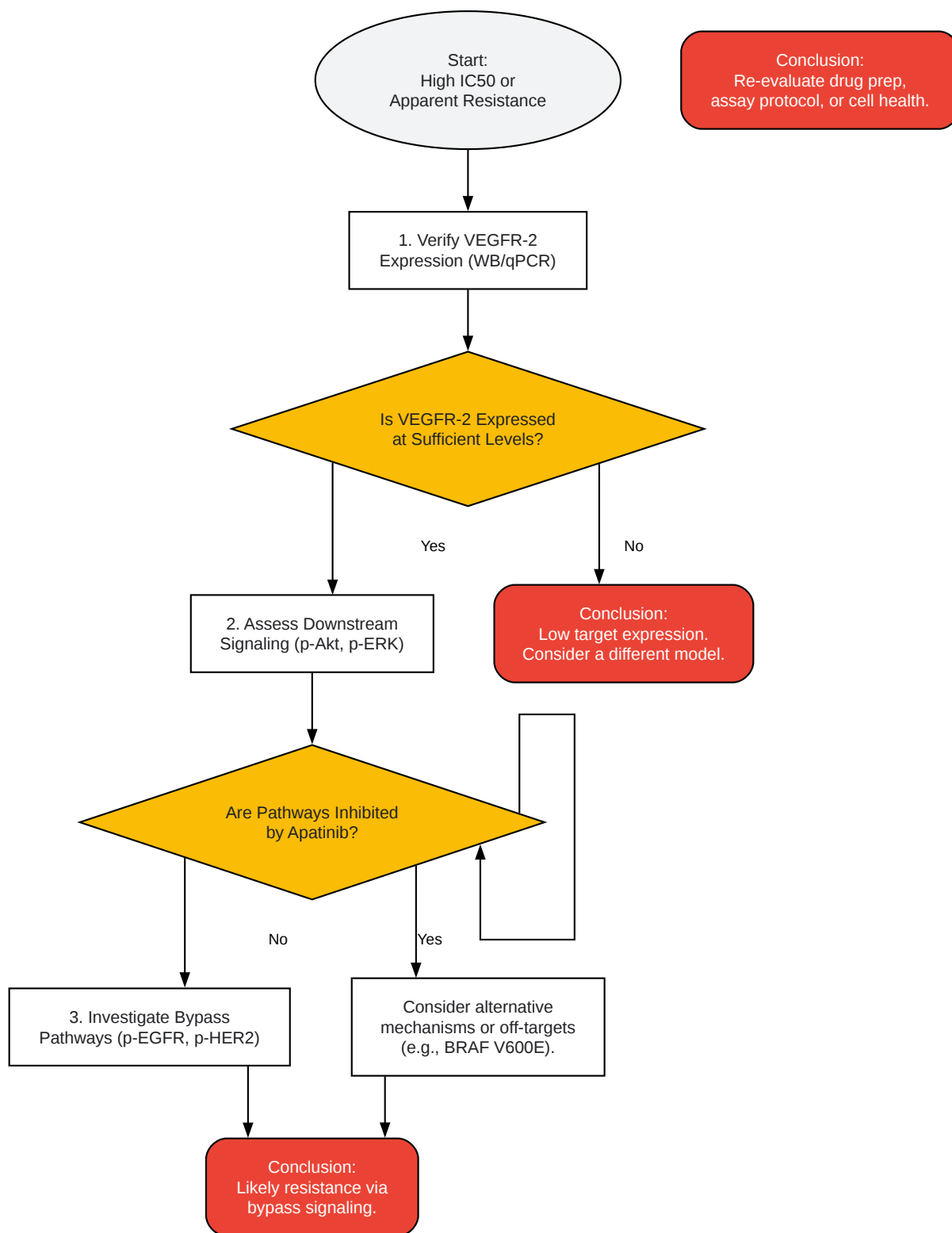
Welcome to the technical support center for **Apatinib**. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results encountered during in vitro and in vivo experiments with **Apatinib**.

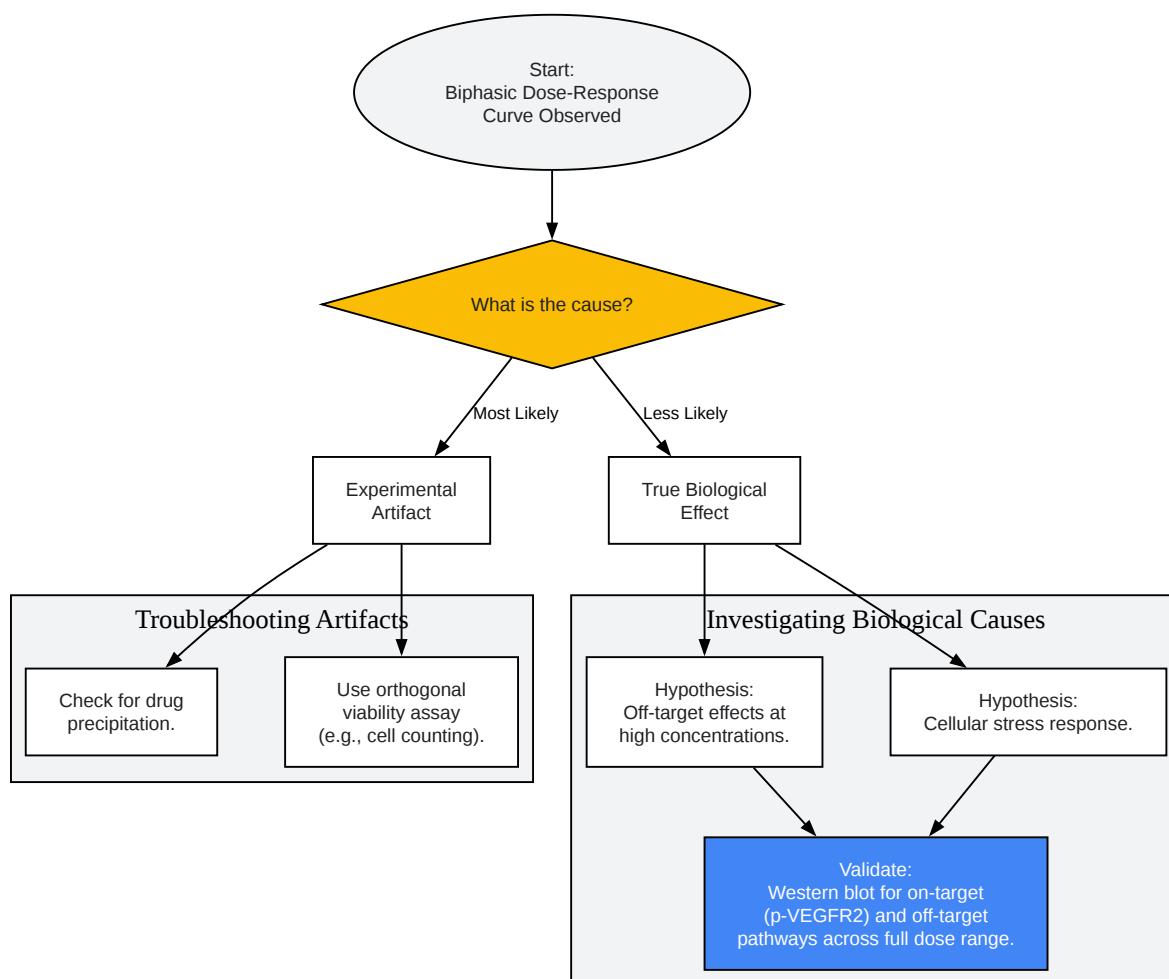
Frequently Asked Questions (FAQs)

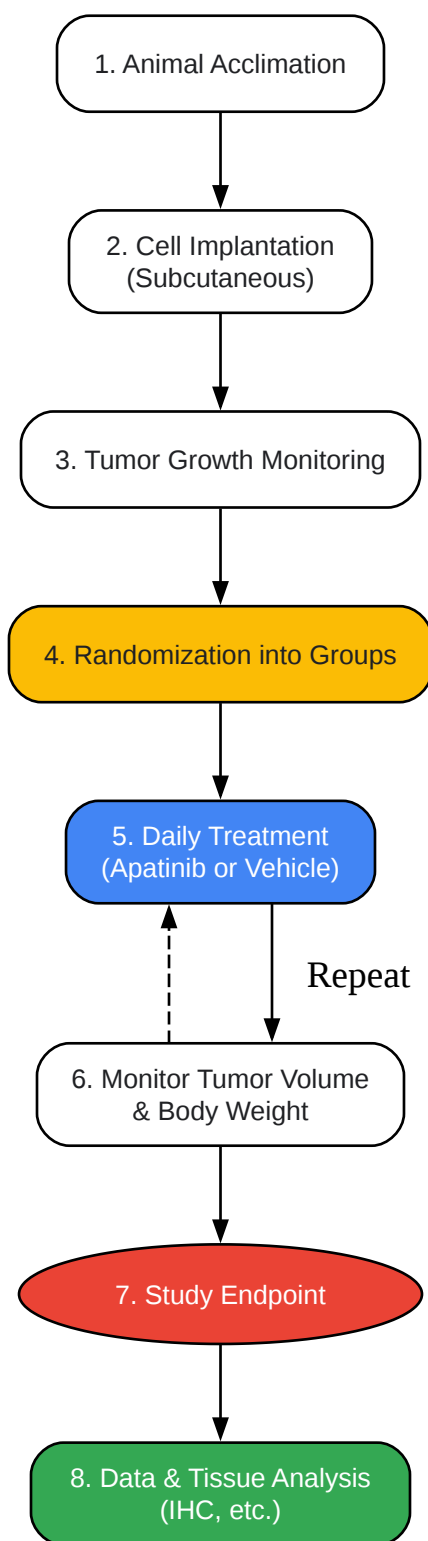
Q1: What is the primary mechanism of action for **Apatinib**?

Apatinib is an orally administered, small-molecule tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the selective inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical component in the VEGF signaling pathway that drives angiogenesis (the formation of new blood vessels).[1][2] By binding to the intracellular tyrosine kinase domain of VEGFR-2, **Apatinib** blocks its activation and autophosphorylation.[2] This, in turn, inhibits downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are essential for the proliferation and migration of endothelial cells that form new blood vessels to supply tumors.[2][3][4] **Apatinib** also shows some inhibitory activity against other tyrosine kinases, such as c-Kit and c-SRC.[1][5]









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